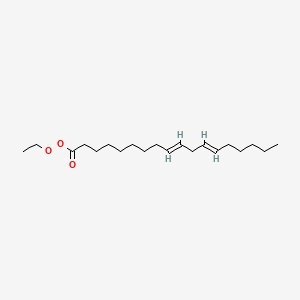
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is a complex organic compound that features a thiazole ring, an amino group, and a methoxycarbonyloxime moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Formation of the Methoxycarbonyloxime Moiety: This step involves the reaction of the thiazole derivative with methoxycarbonyl chloride and hydroxylamine to form the methoxycarbonyloxime group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other functional groups.
Substitution: The amino group and other reactive sites on the thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(CARBOXYIMINO)ACETIC ACID: Similar structure but lacks the methoxycarbonyl group.
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(HYDROXYIMINO)ACETIC ACID: Similar structure but has a hydroxyimino group instead of the methoxycarbonyloxime group.
Uniqueness
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is unique due to the presence of the methoxycarbonyloxime moiety, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
181294-99-5 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
0 |
Synonyme |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(+-)-2-[[2,6-Dihydroxy-4-[[[3-(4-hydroxyphenyl)-2-[(naphthylsulfonyl)amino]propyl]oxy]carbonyl]phenyl]carbonyl]-3-hydroxybenzoic Acid](/img/structure/B1170497.png)
![(5Z)-5-benzylidene-3-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1170514.png)

